molecular formula C6H13N<br>C6H11NH2<br>C6H13N B046788 Cyclohexylamine CAS No. 108-91-8

Cyclohexylamine

Cat. No.: B046788
CAS No.: 108-91-8
M. Wt: 99.17 g/mol
InChI Key: PAFZNILMFXTMIY-UHFFFAOYSA-N
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Description

Cyclohexylamine is an organic compound belonging to the aliphatic amine class. It is a colorless liquid with a strong, fishy odor and is miscible with water. This compound is a weak base compared to strong bases like sodium hydroxide but is stronger than its aromatic analog, aniline . It is widely used as an intermediate in the production of various organic compounds and has applications in multiple industries.

Mechanism of Action

Target of Action

Cyclohexylamine, an organic compound belonging to the aliphatic amine class , primarily targets the respiratory tract and skin . It also affects various organs in the body, including the liver, lungs, kidneys, brain, spleen, and gastrointestinal tract . In the cardiovascular system, it acts indirectly by causing the release of neuronally stored catecholamines .

Mode of Action

This compound exerts its effects primarily through its corrosive properties . It has a pronounced irritant effect on the respiratory tract, more so in mice than in other animals . In humans, inhalation of this compound produces nausea, vomiting, dizziness, and irritation to the eyes and the upper respiratory tract . In the cardiovascular system, it acts as an indirect sympathomimetic amine, causing the release of neuronally stored catecholamines .

Biochemical Pathways

This compound is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol

Pharmacokinetics

Following oral administration, this compound is absorbed rapidly and almost completely in both animals and humans . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Both in humans and in the animal species investigated, 90% or more of the administered doses of this compound are eliminated via the urine . In humans, only a small percentage of it is found in compound form, as hydroxylated and deaminated metabolites .

Result of Action

The principal result of this compound’s action is its corrosive effect on the skin and eyes . It also causes nausea, vomiting, dizziness, and irritation to the eyes and the upper respiratory tract in humans . In the cardiovascular system, it causes a dose-dependent rise in arterial blood pressure .

Action Environment

This compound is a fairly strong base with a pK_a of 10.6 . It is miscible with water and very soluble in ethanol, oil, ethers, acetone, esters, and alcohol . It has a strong, fishy, amine odor . It is used as an intermediate in the synthesis of other organic compounds and is effective as a corrosion inhibitor . It is also used as a flushing aid in the printing ink industry .

Biochemical Analysis

Biochemical Properties

Cyclohexylamine is involved in various biochemical reactions. It is a useful intermediate in the production of many other organic compounds . A study has shown that a new this compound oxidase from Acinetobacter sp. YT-02 can degrade this compound via cyclohexanone as an intermediate .

Cellular Effects

In humans, inhalation of this compound produces nausea, vomiting, dizziness, and irritation to the eyes and in the upper respiratory tract . After oral administration, this compound is absorbed rapidly and almost completely in both animals and humans .

Molecular Mechanism

It is known that this compound is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the renal clearance of this compound decreased when the dose was increased .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, feeding with this compound doses of 200 mg/kg body weight for 13 weeks resulted in testicular atrophy in rats and dogs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced from cyclamate by the intestinal flora

Transport and Distribution

It is known that this compound can diffuse freely across the placental barrier and thus reach the fetus .

Subcellular Localization

It is known that this compound can enter human body via inhalation or skin contact .

Preparation Methods

Cyclohexylamine can be synthesized through several methods:

Chemical Reactions Analysis

Cyclohexylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and various acids. Major products formed include cyclohexanone oxime and various salts.

Comparison with Similar Compounds

Cyclohexylamine can be compared with other similar compounds such as piperidine and morpholine:

Similar compounds include:

  • Piperidine
  • Morpholine
  • Aniline

This compound’s unique properties, such as its strong basicity and reactivity, make it a valuable compound in various applications.

Properties

IUPAC Name

cyclohexanamine
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InChI

InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2
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InChI Key

PAFZNILMFXTMIY-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)N
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Molecular Formula

C6H13N, Array
Record name CYCLOHEXYLAMINE
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DSSTOX Substance ID

DTXSID1023996
Record name Cyclohexylamine
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Molecular Weight

99.17 g/mol
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Physical Description

Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor.
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Boiling Point

274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F
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Flash Point

88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c.
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Solubility

Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible
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Density

0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87
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Vapor Density

3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42
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Vapor Pressure

11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg
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Impurities

AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT.
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Color/Form

Colorless or yellow liquid.

CAS No.

108-91-8
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Melting Point

0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F
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Synthesis routes and methods I

Procedure details

It has now surprisingly been found that aniline can be efficiently hydrogenated over a ruthenium catalyst to produce cyclohexylamine with a minimum amount of byproduct dicyclohexylamine or cyclohexane by operating at a temperature of from 160° to 180° C. and by including from about 1 to about 8 parts by weight of ammonia per 100 parts aniline by weight in the charge. Moderate hydrogen pressures of from about 2 MPa to 5 MPa can be employed, and the reaction proceeds smoothly to completion in one half hour to four hours, with no rapid rise in temperature or localized heating. The ruthenium catalyst does not appear to be poisoned by the ammonia, and can be recycled a number of times.
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Synthesis routes and methods II

Procedure details

N-methyl-3,3-diphenyl-propylamine hydrochloride, m.p. 159°-61° C. By a procedure analogous to that given above ethylene sulphate is reacted with butyllithium to give n-hexyl sulphate lithium salt which with cyclohexylamine gives N-cyclohexyl-n-hexylamine (b.p. 66° C./0.6).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamine
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Cyclohexylamine
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Cyclohexylamine
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Cyclohexylamine
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Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexylamine?

A1: this compound has the molecular formula C6H13N and a molecular weight of 99.17 g/mol.

Q2: Are there any spectroscopic studies characterizing this compound?

A2: Yes, researchers have used infrared (IR) and electronic absorption spectroscopy to study the structure of copper(II) complexes with this compound. []

Q3: How does the structure of this compound influence its dielectric properties?

A3: The intramolecular dipole reorientation process in this compound is slower compared to aniline due to the absence of mesomeric interaction. Studies using dielectric absorption measurements across a wide frequency range (0.3 to 135 GHz) revealed this difference. []

Q4: How is this compound metabolized in the body?

A4: this compound is primarily metabolized in the liver. Studies using alpha-deuterium-labelled this compound in rabbits demonstrated a significant isotope effect during its oxidative deamination by liver microsomes. This finding indicates that the cleavage of the C-H bond at the alpha position is a rate-limiting step in the metabolism of this compound. []

Q5: Does this compound exhibit any specific toxicity?

A5: While general toxicity information is limited, a unique effect of this compound on Formosan subterranean termites (Coptotermes formosanus Shiraki) has been observed. Exposure to this compound inexplicably induces a progressive loss of antennae in these termites, leading to abnormal behavior, cessation of feeding, and eventual death. This phenomenon points towards a potentially novel mechanism of toxicity. []

Q6: How does this compound affect fertility and induce dominant lethal mutations in mice?

A6: Long-term treatment with high doses of this compound sulfate (0.11% in food, corresponding to approx. 136 mg/kg body weight/day) for 10 weeks did not negatively affect the fertility of male and female mice, nor did it lead to a significant increase in dominant lethal mutations. []

Q7: Can this compound be used in the synthesis of other compounds?

A7: Yes, this compound is a versatile compound with applications in organic synthesis. For instance, it serves as a reagent in the preparation of high-purity N,N’-dicyclohexylthiourea, a compound with various industrial uses. This specific synthesis method, utilizing water as a solvent instead of flammable organic solvents, offers a safer and more environmentally friendly approach. []

Q8: Are there any catalytic applications for this compound?

A8: While this compound itself might not possess direct catalytic properties, it plays a crucial role in understanding the stereochemistry of catalytic reactions. For instance, studies on the hydrodenitrogenation of this compound and its derivatives over sulfided Ni-Mo/γ-Al2O3 catalysts revealed valuable insights into the mechanism of amine group removal. The research highlighted the preference for β-elimination, the influence of stereochemical configuration on the elimination rate, and the role of surface SH or OH groups in facilitating anti-elimination. []

Q9: Can this compound be produced from renewable resources?

A9: Yes, recent research demonstrates the direct conversion of phenols, which can be derived from biomass, to primary cyclohexylamines using a rhodium catalyst. This method offers a sustainable alternative to traditional petrochemical-based production routes. []

Q10: Is this compound compatible with different materials?

A10: this compound exhibits compatibility with various materials, making it suitable for specific applications. For example, this compound carbonate shows promise as a vapor phase corrosion inhibitor for lead objects, particularly those stored in museum environments. Its ability to effectively protect both untreated and corroded lead surfaces from the damaging effects of acetic acid vapor makes it a valuable tool in conservation efforts. []

Q11: What analytical techniques are employed for this compound detection and quantification?

A11: Several methods are available for this compound analysis. * Electron-capture gas chromatography: This highly sensitive technique allows for the determination of trace amounts of this compound in various matrices, including cyclamates, soft drinks, and urine. []* Spectrophotometry: This method, often coupled with flow injection analysis and chemometric methods like principal component artificial neural networks, enables the simultaneous determination of this compound and other compounds like aniline in mixtures. [, ]* Ion chromatography: This technique offers a sensitive and selective approach to quantify this compound in aqueous solutions, even in the presence of other potentially interfering compounds like ammonia and hydrazine. []

Q12: Can you elaborate on the use of this compound in spectrophotometric methods?

A12: this compound reacts with specific reagents to form spectrophotometrically active derivatives, allowing for its quantification. For instance, its reaction with bis(acetylacetoneethylendiamine)tributylphosphine cobalt(III) perchlorate in the presence of Triton X-100 forms a complex suitable for analysis. [] Similarly, reaction with 1,2-naphthoquinone-4-sulfonate generates another detectable derivative. [] These methods often benefit from chemometric techniques like principal component regression, partial least squares regression, and artificial neural networks to deconvolve overlapping spectral data and improve accuracy.

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